molecular formula C28H16N2O6S B13437503 2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)

2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)

Cat. No.: B13437503
M. Wt: 508.5 g/mol
InChI Key: IRPQJPVBYQOYLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) involves multiple steps. The synthetic route typically starts with the preparation of the thiobisphenol intermediate, which is then reacted with appropriate reagents to form the final oxazinone structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) is not well-documented. as an impurity of Deferasirox, it may share some similar pathways. Deferasirox functions by binding to iron and facilitating its excretion from the body, thus reducing iron overload. The molecular targets and pathways involved in the action of this compound would likely include interactions with iron and other metal ions.

Comparison with Similar Compounds

2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) can be compared with other similar compounds, such as:

The uniqueness of 2,2’-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one) lies in its specific thiobisphenol and oxazinone structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C28H16N2O6S

Molecular Weight

508.5 g/mol

IUPAC Name

2-[2-hydroxy-5-[4-hydroxy-3-(4-oxo-1,3-benzoxazin-2-yl)phenyl]sulfanylphenyl]-1,3-benzoxazin-4-one

InChI

InChI=1S/C28H16N2O6S/c31-21-11-9-15(13-19(21)27-29-25(33)17-5-1-3-7-23(17)35-27)37-16-10-12-22(32)20(14-16)28-30-26(34)18-6-2-4-8-24(18)36-28/h1-14,31-32H

InChI Key

IRPQJPVBYQOYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(O2)C3=C(C=CC(=C3)SC4=CC(=C(C=C4)O)C5=NC(=O)C6=CC=CC=C6O5)O

Origin of Product

United States

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